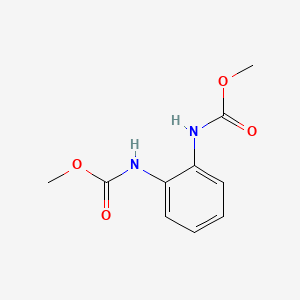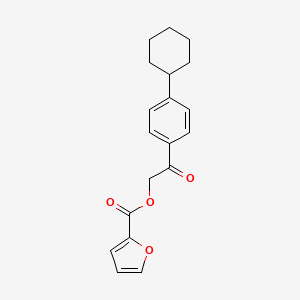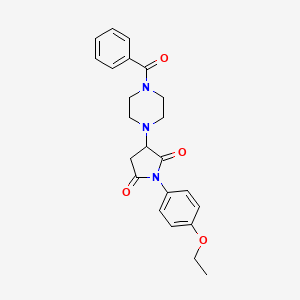
dimethyl 1,2-phenylenebiscarbamate
説明
Dimethyl 1,2-phenylenebiscarbamate (DMPC) is a chemical compound that has gained attention in scientific research due to its unique properties. It is used in various applications, including as a crosslinking agent, a polymer additive, and a surface modifier.
科学的研究の応用
Dimethyl 1,2-phenylenebiscarbamate has been extensively studied for its applications in various fields of science. It is used as a crosslinking agent in the synthesis of polymers, such as polyurethane and epoxy resins. This compound can also be used as a surface modifier to improve the adhesion of coatings to substrates. Additionally, this compound is used as an additive in the production of plastics, rubber, and adhesives.
作用機序
Dimethyl 1,2-phenylenebiscarbamate has a unique molecular structure that allows it to interact with other molecules in various ways. It can form hydrogen bonds with polar molecules, such as water, and can also undergo π-π stacking interactions with aromatic compounds. These interactions make this compound an effective crosslinking agent and surface modifier.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is not known to have any harmful effects on the environment. In vitro studies have shown that this compound can inhibit the growth of cancer cells and can also act as an antioxidant. However, more research is needed to determine the potential therapeutic effects of this compound in vivo.
実験室実験の利点と制限
The use of dimethyl 1,2-phenylenebiscarbamate in scientific research has several advantages. It is readily available, easy to handle, and has a long shelf life. This compound is also relatively inexpensive compared to other crosslinking agents and surface modifiers. However, this compound has some limitations in lab experiments. It can be difficult to dissolve in some solvents, and its reaction rate can be slow at room temperature.
将来の方向性
The unique properties of dimethyl 1,2-phenylenebiscarbamate make it an attractive candidate for further research. Some potential future directions for this compound research include its use as a drug delivery system, its application in the production of biodegradable polymers, and its potential use as a catalyst in organic reactions. Additionally, more research is needed to determine the potential therapeutic effects of this compound in vivo.
Conclusion
In conclusion, this compound is a versatile chemical compound that has many scientific research applications. Its unique molecular structure allows it to interact with other molecules in various ways, making it an effective crosslinking agent, surface modifier, and polymer additive. This compound has low toxicity and is relatively inexpensive, making it an attractive candidate for further research. Future research on this compound may lead to new applications in drug delivery, biodegradable polymers, and organic catalysis.
合成法
Dimethyl 1,2-phenylenebiscarbamate can be synthesized by the reaction of 2,4-dimethylphenyl isocyanate with dimethyl carbonate in the presence of a catalyst. The reaction can be carried out under mild conditions and produces a high yield of this compound. The purity of the product can be improved by recrystallization.
特性
IUPAC Name |
methyl N-[2-(methoxycarbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)11-7-5-3-4-6-8(7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVVGJHYDWSUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292346 | |
| Record name | dimethyl benzene-1,2-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14803-74-8 | |
| Record name | NSC81866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl benzene-1,2-diylbiscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40292346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-(2-methoxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5106728.png)
![(4-(4-chlorobenzyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)methanol](/img/structure/B5106732.png)

![1-(2-phenylethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5106749.png)

![N-(4-methoxybenzyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5106762.png)
![{5-[4-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5106766.png)
![3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5106771.png)
![4-[(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)methyl]-1-methyl-2,6-piperidinedione](/img/structure/B5106773.png)
![3-chloro-N-(3-pyridinylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5106778.png)
![4-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5106787.png)
![ethyl 4-amino-2-[(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5106802.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B5106817.png)

